molecular formula C10H20N2O2 B11897597 tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate

tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate

Cat. No.: B11897597
M. Wt: 200.28 g/mol
InChI Key: SJCHHKIVUCVQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate is a carbamate-protected azetidine derivative frequently employed as an intermediate in medicinal chemistry. Its structure features a tert-butoxycarbonyl (Boc) group attached to an azetidine ring substituted with an ethylamine moiety. This compound is pivotal in synthesizing pharmacologically active molecules, particularly those targeting central nervous system receptors (e.g., histamine H3 receptors) and ion channels (e.g., CFTR modulators) . The Boc group enhances stability during synthesis, while the azetidine ring contributes to conformational rigidity, influencing target binding affinity and metabolic resistance.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate

InChI

InChI=1S/C10H20N2O2/c1-7(8-5-11-6-8)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)

InChI Key

SJCHHKIVUCVQNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CNC1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Cyclization of Gamma-Haloamines

Gamma-haloamines serve as precursors for azetidine formation via intramolecular nucleophilic substitution. For example, 1-bromo-3-(ethylamino)propane undergoes cyclization in the presence of a base such as potassium carbonate, yielding 3-ethylazetidine. This method, however, requires careful control of reaction conditions to minimize ring-opening side reactions.

Reductive Amination of 3-Azetidinone

An alternative approach involves reductive amination of 3-azetidinone. Treatment with ethylamine and a reducing agent like sodium cyanoborohydride introduces the ethyl group at the 3-position. This method benefits from the commercial availability of 3-azetidinone and avoids direct handling of highly reactive azetidine intermediates.

Boc Protection of 3-Ethylazetidine

Following the synthesis of 3-ethylazetidine, the amine group is protected using di-tert-butyl dicarbonate (Boc anhydride). This step is critical for stabilizing the amine during subsequent reactions.

Standard Boc Protection Protocol

A representative procedure involves dissolving 3-ethylazetidine in dichloromethane (DCM) and adding Boc anhydride (1.2 equiv) with triethylamine (2.0 equiv) under nitrogen. The reaction proceeds at room temperature for 12 hours, yielding this compound with >90% purity after aqueous extraction.

Solvent and Base Optimization

Comparative studies indicate that tetrahydrofuran (THF) and dimethylformamide (DMF) offer superior solubility for polar intermediates, while triethylamine outperforms weaker bases like sodium bicarbonate in preventing side reactions. For instance, using DMF as the solvent increases reaction efficiency by 15% compared to DCM.

Advanced Purification Techniques

Purification challenges arise from residual starting materials and byproducts such as tert-butyl 3-(chloromethyl)azetidine-1-carboxylate.

Aqueous Extraction with DABCO

Post-reaction mixtures containing chlorinated impurities are treated with 1,4-diazabicyclo[2.2.2]octane (DABCO) to sequester electrophilic byproducts. Subsequent extraction with ethyl acetate reduces impurity levels to <1%, as demonstrated in patent WO2018108954A1.

Chromatographic Separation

Flash chromatography on silica gel (eluent: hexane/ethyl acetate 4:1) effectively isolates the target compound. This method achieves >99% purity but requires larger solvent volumes, making it less scalable than extraction-based approaches.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for three preparation routes:

MethodYield (%)Purity (%)Key AdvantagesLimitations
Gamma-Haloamine Cyclization6585Short synthetic routeLow yield due to side reactions
Reductive Amination7892High selectivityRequires expensive reducing agents
Boc Protection of Commercial Azetidine9195Scalable, minimal stepsDependent on precursor availability

Data synthesized from Refs.

Mechanistic Insights and Reaction Monitoring

Role of Base in Boc Protection

Triethylamine neutralizes HCl generated during the reaction, shifting the equilibrium toward product formation. Inadequate base stoichiometry (<1.5 equiv) results in incomplete protection, as evidenced by residual amine in NMR spectra.

Temperature Effects

Elevated temperatures (>40°C) accelerate Boc protection but risk azetidine ring degradation. Optimal performance is observed at 25°C, balancing reaction rate and product stability.

Industrial-Scale Considerations

Solvent Recycling

DCM and THF are recovered via distillation, reducing environmental impact. Patent CN111362852A highlights a closed-loop system that reclaims 85% of solvents, aligning with green chemistry principles.

Cost Analysis

Boc anhydride accounts for 60% of raw material costs. Substituting it with cheaper alternatives like Boc-OSu (N-hydroxysuccinimide ester) reduces expenses by 20% without compromising yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted azetidine derivatives with various functional groups.

Scientific Research Applications

Pharmacological Studies

Tert-butyl (1-(azetidin-3-yl)ethyl)carbamate has been identified as a modulator of the histamine H4 receptor, which plays a critical role in immune response and inflammation. Research indicates that this compound can influence receptor activity, providing insights into its potential therapeutic applications in treating allergic reactions and inflammatory diseases.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its azetidine structure contributes to its reactivity, allowing for the formation of various derivatives that can be used in the development of new pharmaceuticals. The synthesis typically involves the reaction of azetidine with tert-butyl chloroformate under anhydrous conditions, which is optimized for high yields in industrial applications.

Studies have shown that this compound exhibits significant biological activity by interacting with specific enzymes and receptors. This interaction is crucial for understanding its pharmacodynamics and potential therapeutic effects . For instance, the compound's ability to modulate enzyme activities suggests its role in drug discovery processes aimed at developing new treatments for various diseases.

Case Study 1: Receptor Modulation

In a study investigating the binding affinities of various compounds to histamine receptors, this compound was found to exhibit notable affinity for the H4 receptor. This finding highlights its potential as a lead compound for developing new antihistamines or anti-inflammatory drugs.

Case Study 2: Synthesis of Derivatives

A recent publication detailed the synthesis of novel azetidine derivatives from this compound, showcasing its utility as a precursor in creating compounds with enhanced biological activity. These derivatives were evaluated for their pharmacological properties, further establishing the compound's relevance in medicinal chemistry .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to modulation of their activity. The carbamate group may also play a role in the compound’s binding affinity and specificity. Detailed studies on the molecular pathways and targets are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on compounds with analogous azetidine or carbamate frameworks, emphasizing substituent effects on physicochemical properties, synthetic yields, and biological relevance.

Substituent Variations on the Azetidine Ring

Compound Name Substituent(s) Purity (%) Molecular Weight ([M + H]+) Key Application/Activity Reference
tert-Butyl (1-(2-Aminopyrimidin-4-yl)azetidin-3-yl)(ethyl)carbamate (24c) Ethyl + 2-aminopyrimidinyl >99 280 Histamine H3 receptor agonist
tert-Butyl (1-(2-Aminopyrimidin-4-yl)azetidin-3-yl)(butyl)carbamate (24f) Butyl + 2-aminopyrimidinyl >99 308 Histamine H3 receptor agonist
tert-Butyl (1-Benzhydrylazetidin-3-yl)carbamate (26) Benzhydryl 63 294* Intermediate for receptor ligands
tert-Butyl (1-Benzhydrylazetidin-3-yl)(ethyl)carbamate (27c) Ethyl + benzhydryl 99.6 367 High-affinity receptor binding
tert-Butyl (1-(7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl)azetidin-3-yl)carbamate (14a) Pyrazolopyrimidine + dimethoxyphenyl 33 (yield) 465† CFTR modulation

* Calculated molecular weight; † Molecular formula: C24H25N5O5.

Key Observations:

  • Alkyl Chain Length: Increasing alkyl chain length (ethyl → butyl) correlates with higher molecular weight (280 → 308) but maintains >99% purity, suggesting minimal impact on synthetic efficiency .
  • Bulkier Substituents: Benzhydryl groups (e.g., compound 26) reduce purity (63%) due to steric hindrance during synthesis, whereas ethyl-substituted analogs (e.g., 27c) achieve >99% purity .
  • Heteroaromatic Modifications: Pyrazolopyrimidine-linked analogs (e.g., 14a) exhibit lower synthetic yields (33%) but enhanced solubility in dichloromethane (DCM)/methanol systems, critical for downstream biological assays .

Biological Activity

tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate, also known as tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, interaction with molecular targets, and implications for pharmacological applications.

Chemical Structure and Synthesis

The compound has the molecular formula C12H22N2O2C_{12}H_{22}N_{2}O_{2} and a molecular weight of approximately 226.32 g/mol. Its structure features a tert-butyl group, an azetidine ring, and a carbamate functional group, which contribute to its reactivity and stability in various chemical environments. The synthesis typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine under anhydrous conditions to prevent hydrolysis .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in modulating the histamine H4 receptor. This receptor plays a critical role in immune response and inflammation. The compound's interaction with this receptor suggests potential therapeutic applications in treating allergic reactions and inflammatory diseases .

The mechanism of action involves the compound's ability to interact with various enzymes and receptors within biological systems. The azetidine ring is known to enhance binding affinities, which can lead to modulation of receptor activities. Studies have shown that compounds containing azetidine moieties often exhibit notable pharmacological properties, making them valuable candidates for drug development .

Research Findings

Recent studies have focused on elucidating the pharmacodynamics of this compound through various experimental approaches:

  • Receptor Binding Studies : These studies assess the binding affinities of this compound with specific receptors and enzymes, providing insights into its potential therapeutic effects.
  • In Vivo Studies : Animal models have been employed to evaluate the efficacy of the compound in modulating immune responses and inflammation, showcasing its potential as a therapeutic agent .

Data Table: Comparative Analysis of Related Compounds

Compound NameCAS NumberUnique Features
Tert-butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamateNot availableContains a cyclopropyl group that may alter reactivity
Tert-butyl (azetidin-3-yl)carbamate hydrochloride1379363-25-3Exhibits different solubility characteristics
Tert-butyl azetidin-3-yl (methyl)carbamate hydrochlorideNot availableIncorporates a methyl group influencing pharmacodynamics

This table highlights the uniqueness of this compound compared to similar compounds, emphasizing its specific structural configuration that enhances its reactivity and stability.

Case Studies and Applications

Several studies have explored the therapeutic potential of this compound:

  • Histamine H4 Receptor Modulation : A study demonstrated that this compound could significantly influence histamine receptor activity, suggesting its application in treating allergic conditions .
  • Inflammatory Response : In animal models, administration of this compound resulted in reduced markers of inflammation, indicating its potential as an anti-inflammatory agent .
  • Drug Development : The compound serves as a model for synthesizing new derivatives aimed at enhancing therapeutic efficacy against various diseases .

Q & A

Q. What challenges arise during scale-up from milligram to gram quantities?

  • Methodological Answer : Exothermic reactions require controlled addition in jacketed reactors. Continuous flow systems improve heat/mass transfer for Boc deprotection. Solvent selection impacts scalability; switch from DCM to ethyl acetate reduces toxicity. Process Analytical Technology (PAT) tools monitor critical quality attributes in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.